molecular formula C14H17NO5 B1437217 (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine CAS No. 63598-32-3

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

Cat. No. B1437217
CAS RN: 63598-32-3
M. Wt: 279.29 g/mol
InChI Key: ZVPSUEFQWUNIMY-PHWGIBQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Hydroxylamine Derivatives

Hydroxylamine and its derivatives have been explored for their wide range of biological activities. These compounds exhibit properties such as mutagenicity in vitro, which suggests a potential for studying genetic mutation mechanisms. Interestingly, despite this potential for causing mutations, hydroxylamine derivatives have not been shown to be carcinogenic, and some have demonstrated carcinostatic activity against certain tumors in animal models. This duality of effects highlights their potential use in cancer research, both in understanding carcinogenesis and exploring anticancer therapies (Gross, 1985).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs), closely related to hydroxylamine derivatives in their structural activity relationships, possess significant antioxidant activities. Their effects have been extensively studied, showing that they can scavenge a variety of reactive oxygen species (ROS) and act as chain-breaking antioxidants. This antioxidant capacity makes them candidates for research into oxidative stress-related diseases, potentially implicating related compounds like (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine in studies aimed at combating oxidative damage in cells (Razzaghi-Asl et al., 2013).

Potential Antifungal and Antimicrobial Applications

Compounds with structures similar to (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine have been tested against various pathogens. For instance, derivatives of hydroxylamine have shown effectiveness in inactivating viruses and inhibiting cellular enzymes, suggesting a role in antimicrobial and antiviral research. These properties could be leveraged in the development of new antimicrobial agents, particularly in a time when resistance to existing antimicrobials is a growing concern (Gross, 1985).

Enzyme Inhibition for Therapeutic Research

Research on hydroxylamine derivatives has also explored their potential to inactivate or inhibit various enzymes. This enzymatic inhibition is crucial for understanding disease mechanisms and developing therapeutic agents. By studying the interactions between compounds like (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine and specific enzymes, researchers can identify new targets for drug development, especially for conditions where enzyme activity is dysregulated (Gross, 1985).

properties

IUPAC Name

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10-/t11-,12-,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSUEFQWUNIMY-PHWGIBQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C/C(=N/O)/[C@H]2[C@@H](O1)COC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Reactant of Route 3
Reactant of Route 3
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Reactant of Route 4
Reactant of Route 4
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Reactant of Route 5
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Reactant of Route 6
Reactant of Route 6
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

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